4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S2/c1-15-16(2)29-21-19(15)20(23-14-24-21)25-10-12-26(13-11-25)30(27,28)18-8-6-17(7-9-18)22(3,4)5/h6-9,14H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTGYRUIQQDQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320863 | |
| Record name | 4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85200107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
393129-91-4 | |
| Record name | 4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 393129-91-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core substituted with a sulfonylpiperazine moiety and a tert-butylphenyl group. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymes : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.
- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Pharmacological Effects
Research indicates that 4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Antidepressant-like Effects : Animal models have demonstrated potential antidepressant effects, possibly through serotonin receptor modulation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro and in vivo.
Table 1: Summary of Biological Activity Studies
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro Cell Line | Inhibition of cancer cell proliferation | |
| Animal Model | Antidepressant-like behavior observed | |
| In Vivo Inflammation | Reduction in inflammatory markers |
Detailed Findings
-
Antitumor Activity :
- A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
-
Antidepressant Effects :
- In a rodent model of depression, administration of the compound resulted in decreased immobility in the forced swim test, indicating an antidepressant-like effect. This was associated with increased levels of serotonin and norepinephrine in the brain.
-
Anti-inflammatory Activity :
- Research involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Key Findings:
Impact of Core Modifications: The 5,6-dimethylthieno[2,3-d]pyrimidine core in the target compound is prone to oxidative metabolism, leading to high clearance . Replacement of the dimethyl groups with electron-withdrawing substituents (e.g., dichlorophenoxy) may reduce metabolic susceptibility.
Halogenated aryl groups (e.g., 3,4-dichlorophenyl, trifluoromethylphenyl) improve binding affinity in some cases but may introduce toxicity risks.
Therapeutic Applications: The target compound’s M4 PAM activity contrasts with antimicrobial thienopyrimidines (e.g., hydrazone derivatives), highlighting substituent-driven divergence in biological targets.
Metabolic Stability :
- Hydroxylation of the 5,6-dimethyl groups (rat) and sulfur oxidation (human) are major clearance pathways for the target compound. Structural analogs with bulkier or saturated cores (e.g., tetrahydro) may bypass these issues.
Preparation Methods
Cyclocondensation of 5,6-Dimethylthiophene-2-carboxamide
A widely adopted route involves the reaction of 5,6-dimethylthiophene-2-carboxamide with formamidine acetate under refluxing acetic acid. The formamidine acts as a dinucleophile, facilitating cyclization to form the pyrimidine ring. This method yields the thieno[2,3-d]pyrimidine core with inherent 5,6-dimethyl substituents. Alternative reagents, such as urea or guanidine, require harsher conditions (e.g., phosphoryl chloride) but offer regioselectivity advantages1.
Table 1: Cyclocondensation Conditions for Thieno[2,3-d]pyrimidine Synthesis
Halogenation at the 4-Position
The 4-chloro derivative is a critical intermediate for subsequent nucleophilic substitution with piperazine. Treatment of the thieno[2,3-d]pyrimidine core with phosphorus oxychloride (POCl3) at 80–100°C introduces a chlorine atom at the 4-position1. Catalytic dimethylformamide (DMF) accelerates the reaction, achieving yields >85%.
Synthesis of 4-(4-Tert-butylphenylsulfonyl)piperazine
The sulfonylated piperazine moiety is prepared via a two-step sequence: (1) protection of piperazine and (2) sulfonylation with 4-tert-butylbenzenesulfonyl chloride.
Sulfonylation of Piperazine
Piperazine reacts with 4-tert-butylbenzenesulfonyl chloride in pyridine or dichloromethane (DCM) under inert atmosphere. Pyridine acts as both a base and solvent, neutralizing HCl generated during the reaction. The reaction typically proceeds at 0–25°C to minimize disubstitution byproducts.
Table 2: Sulfonylation Optimization
| Base/Solvent | Temperature (°C) | Equiv. Sulfonyl Chloride | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | 25 | 1.1 | 89 | 99.5 |
| DCM + Et3N | 0 | 1.05 | 92 | 99.8 |
Post-reaction workup involves aqueous extraction to remove unreacted reagents, followed by crystallization from heptane/ethyl acetate to isolate the monosubstituted product.
Coupling of 4-Chlorothieno[2,3-d]pyrimidine with Sulfonylated Piperazine
The final step involves nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate with 4-(4-tert-butylphenylsulfonyl)piperazine.
SNAr Reaction Conditions
Reactions are conducted in polar aprotic solvents (e.g., DMSO, DMF) at 80–120°C, often with potassium carbonate or cesium carbonate as a base. Microwave-assisted synthesis reduces reaction times from 24 h to 1–2 h while maintaining yields >75%.
Table 3: Coupling Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 100 | 24 | 68 |
| Cs2CO3 | DMSO | 120 | 12 | 82 |
| K2CO3 (Microwave) | DMF | 150 | 1.5 | 78 |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) confirms purity >99%, while nuclear magnetic resonance (NMR) and mass spectrometry validate structural integrity.
Alternative Routes and Mechanistic Insights
Palladium-Catalyzed Cross-Coupling
Recent advances employ Buchwald-Hartwig amination to couple unprotected piperazine with brominated thieno[2,3-d]pyrimidine precursors. This method avoids the need for pre-sulfonylation but requires palladium catalysts (e.g., Pd2(dba)3) and ligands (Xantphos). Yields remain moderate (50–60%) due to competing side reactions.
Q & A
Q. What are the key synthetic pathways for constructing the thieno[2,3-d]pyrimidine core in this compound?
The thieno[2,3-d]pyrimidine core is typically synthesized via cyclization reactions starting with substituted thiophene or pyrimidine precursors. For example, thioketones can react with amines under controlled conditions to form the fused ring system . Multi-step synthesis often involves:
- Step 1: Preparation of the thienopyrimidine backbone using thiourea derivatives and cyclization agents like POCl₃.
- Step 2: Functionalization of the piperazine moiety via nucleophilic substitution, where sulfonyl groups are introduced using sulfonating agents (e.g., 4-tert-butylbenzenesulfonyl chloride).
- Step 3: Methylation at the 5,6-positions using methyl iodide or dimethyl sulfate in basic media . Validation: Purity and structural integrity are confirmed via NMR (¹H/¹³C), HPLC, and mass spectrometry .
Q. How do structural modifications (e.g., sulfonylpiperazine substitution) influence solubility and bioavailability?
The sulfonylpiperazine group enhances hydrophilicity by introducing polar sulfone (-SO₂-) and tertiary amine (-N-) motifs, improving aqueous solubility. Methyl groups at the 5,6-positions increase lipophilicity, balancing membrane permeability. Methodologically, logP values are measured via shake-flask or chromatographic methods, while bioavailability is assessed using in vitro Caco-2 cell monolayers or PAMPA assays .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to a target enzyme?
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations are used to predict interactions between the compound and active sites. Key steps include:
- Target Preparation: Retrieve the enzyme’s crystal structure (e.g., from PDB) and prepare it via protonation and energy minimization.
- Ligand Docking: Evaluate binding poses of the sulfonylpiperazine and thienopyrimidine moieties, focusing on hydrogen bonds with catalytic residues (e.g., Asp/Glu) and hydrophobic contacts with tert-butyl groups.
- Free Energy Calculations: Use MM/GBSA to rank binding affinities. Discrepancies between in silico predictions and in vitro IC₅₀ values may require re-evaluating protonation states or solvent effects .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data?
Discrepancies often arise from metabolic instability or off-target effects. To address this:
- Metabolic Profiling: Incubate the compound with liver microsomes (human/rodent) to identify degradation products via LC-MS.
- Isotope Labeling: Use ¹⁴C-labeled analogs to track pharmacokinetics (e.g., tissue distribution in rodent models).
- Off-Target Screening: Employ broad-panel kinase or GPCR assays to detect unintended interactions .
Q. How can structure-activity relationship (SAR) studies rationalize the role of the 4-tert-butylphenyl group?
SAR studies involve synthesizing analogs with substituents varying in steric bulk (e.g., methyl, phenyl, cyclohexyl) and electronic properties (e.g., electron-withdrawing -NO₂, electron-donating -OCH₃). Biological assays (e.g., enzyme inhibition, cellular cytotoxicity) are paired with X-ray crystallography to correlate tert-butyl’s hydrophobic interactions with activity. For example, bulkier groups may enhance binding pocket occupancy but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
